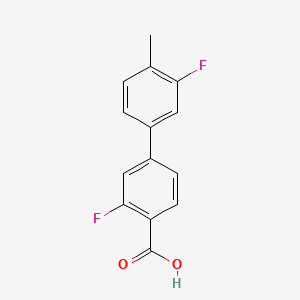

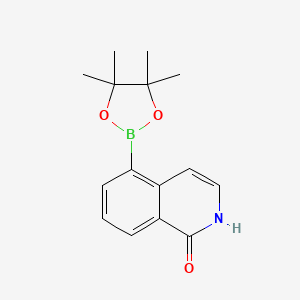

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, also known as 2F4FMB, is a compound that has been studied extensively in the scientific community. It has been used in a variety of research applications, including synthesis methods, biochemical and physiological effects, and lab experiments.

Applications De Recherche Scientifique

- Antitubercular Agents

- Field : Medicinal Chemistry

- Application : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized for their potential as affordable antitubercular agents .

- Method : The compounds were assessed in vitro for their antitubercular activities by a microdilution method .

- Results : All the novel derivatives exerted potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 .

- Field : Organic Chemistry

- Application : The acidity of 2-fluorobenzoic acid has been studied in comparison with 4-fluorobenzoic acid .

- Method : The study involved comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .

- Results : It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .

- Field : Organic Synthesis

- Application : 2-Fluoro-3-methoxyphenylboronic acid, a compound similar to the one you mentioned, has been used as a reactant for Suzuki coupling .

- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction .

- Results : This method is used to synthesize various organic compounds .

- Field : Medicinal Chemistry

- Application : 4-Chloro-3-fluorobenzoic acid, another similar compound, has been used to synthesize Albaconazole, an antifungal agent .

- Method : The synthesis involves various organic reactions .

- Results : The resulting Albaconazole has been found to be effective as an antifungal agent .

Acidity Studies

Suzuki Coupling

Antifungal Agent Synthesis

- Field : Organic Chemistry

- Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Method : Various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed .

- Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .

- Field : Organic Chemistry

- Application : A compound similar to the one you mentioned, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate) (Selectfluor ®), is a highly reactive electrophilic fluorinating agent .

- Method : The synthesis is accomplished by reacting a 1 H -pyrazole with two equivalents of this compound .

- Results : This method is used to synthesize 4-Fluoro-4-Methyl-4 .

Synthesis of Fluorinated Pyridines

Synthesis of Diels–Alder Reactivity

Propriétés

IUPAC Name |

2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVFYUWQXPAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689283 |

Source

|

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | |

CAS RN |

1261961-48-1 |

Source

|

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)